1,5-Dimethoxyisoquinoline-7-carboxylic acid
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Overview
Description
1,5-Dimethoxyisoquinoline-7-carboxylic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two methoxy groups at positions 1 and 5, and a carboxylic acid group at position 7 on the isoquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxyisoquinoline-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dimethoxybenzene and 2-nitrobenzaldehyde.
Formation of Isoquinoline Ring: The key step involves the formation of the isoquinoline ring through a Pomeranz-Fritsch reaction, which involves the cyclization of an imine intermediate.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated isoquinoline derivatives.
Scientific Research Applications
1,5-Dimethoxyisoquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-Dimethoxyisoquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxyisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
7-Methoxyisoquinoline-1-carboxylic acid: Has a methoxy group at position 7 instead of position 1, altering its chemical properties and reactivity.
Uniqueness
1,5-Dimethoxyisoquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
921761-13-9 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1,5-dimethoxyisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-10-6-7(12(14)15)5-9-8(10)3-4-13-11(9)17-2/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YOFFMFHMCISVEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN=C2OC)C(=O)O |
Origin of Product |
United States |
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